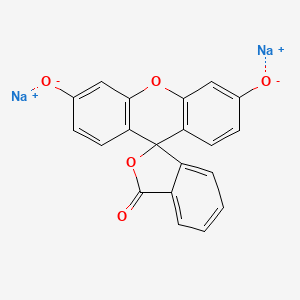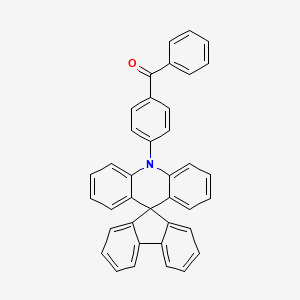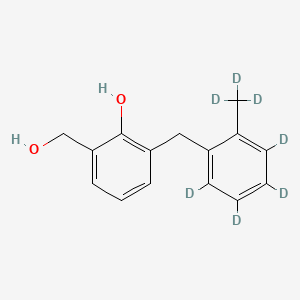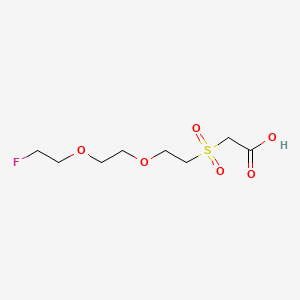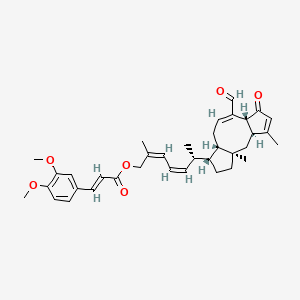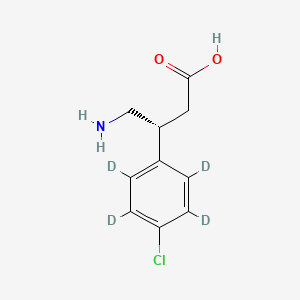
(R)-Baclofen-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Baclofen-d4 is a deuterated form of ®-Baclofen, a derivative of gamma-aminobutyric acid (GABA). It is a chiral molecule with the deuterium atoms replacing the hydrogen atoms in the molecule. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ®-Baclofen due to its stability and distinguishable mass in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Baclofen-d4 involves the incorporation of deuterium atoms into the ®-Baclofen molecule. One common method is the catalytic hydrogenation of ®-Baclofen using deuterium gas (D2) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under mild conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of ®-Baclofen-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions: ®-Baclofen-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
®-Baclofen-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantification and analysis of ®-Baclofen in complex biological matrices.
Biology: It is employed in studies involving the GABAergic system to understand the pharmacokinetics and pharmacodynamics of ®-Baclofen.
Medicine: Research on ®-Baclofen-d4 helps in the development of new therapeutic agents targeting GABA receptors for the treatment of neurological disorders.
Industry: It is used in the pharmaceutical industry for the development and validation of analytical methods for ®-Baclofen.
作用機序
®-Baclofen-d4 exerts its effects by acting as an agonist at GABA-B receptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of potassium channels and inhibition of calcium channels. This results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, thereby exerting its muscle relaxant and antispastic effects.
類似化合物との比較
®-Baclofen: The non-deuterated form of ®-Baclofen-d4, used as a muscle relaxant and antispastic agent.
(S)-Baclofen: The enantiomer of ®-Baclofen, which has different pharmacological properties.
Gabapentin: Another GABA analog used for the treatment of neuropathic pain and epilepsy.
Uniqueness: ®-Baclofen-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinguishable mass in analytical studies. This makes it an invaluable tool in pharmacokinetic and pharmacodynamic research, allowing for precise quantification and analysis of ®-Baclofen in biological systems.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
217.68 g/mol |
IUPAC名 |
(3R)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1/i1D,2D,3D,4D |
InChIキー |
KPYSYYIEGFHWSV-FCDGGRDXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[C@@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



